molecular formula C15H17N3O4S B2721042 4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide CAS No. 326916-20-5

4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide

Cat. No.: B2721042
CAS No.: 326916-20-5
M. Wt: 335.38
InChI Key: BOPIQZHITNGCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide (CAS 326916-20-5) is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound features a primary sulfonamide group and a distinct hydrazide moiety, forming a molecular scaffold that is well-established for its high binding affinity to the active site of carbonic anhydrase (CA) enzymes . The sulfonamide group acts as a zinc-binding function (ZBG), directly coordinating with the zinc ion in the CA active site, while the 4-ethoxy phenyl group and the hydrazinecarbonyl tail provide additional van der Waals interactions and influence solubility, thereby contributing to the compound's overall potency and potential isoform selectivity . This "tail approach" in molecular design is a recognized strategy for developing selective CA inhibitors . This chemical is exclusively for Research Use Only and is intended for use in laboratory studies. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet prior to use and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-2-22-13-7-9-14(10-8-13)23(20,21)18-12-5-3-11(4-6-12)15(19)17-16/h3-10,18H,2,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPIQZHITNGCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(hydrazinecarbonyl)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Sulfonamide Core

Positional Isomerism
  • 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide (): The hydrazinecarbonyl group is at the ortho position on the phenyl ring.
Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Chloro-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide ():
    The chloro substituent (electron-withdrawing) increases sulfonamide acidity (pKa ~10–11) compared to the ethoxy group (pKa ~9–10), affecting solubility and reactivity in physiological conditions.
  • 4-Nitro-substituted analogs (e.g., compound 17 in ):
    The nitro group (strongly electron-withdrawing) further enhances acidity and may improve binding to targets requiring charge interactions, such as enzymes with cationic active sites.
Bulkier Substituents

Functional Group Variations

Hydrazinecarbonyl vs. Thiophene Sulfonamide
  • N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide ():
    Replacement of benzene with thiophene alters aromaticity and electronic distribution. Thiophene’s lower resonance stabilization may enhance reactivity in nucleophilic environments.
Hydrazones and Triazoles
  • 1,2,4-Triazole derivatives ():
    Cyclization of hydrazinecarbothioamides into triazoles eliminates the carbonyl group (IR νC=O absent at ~1660 cm⁻¹), reducing hydrogen-bonding capacity compared to the target compound’s hydrazinecarbonyl group .
  • Hydrazone derivatives (e.g., compounds 11–13 in ):
    Ketone or aldehyde condensations with hydrazides form hydrazones, introducing imine (C=N) groups that can tautomerize, as seen in IR spectra (νC=S at ~1250 cm⁻¹ and νNH at ~3300 cm⁻¹) .

Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Notable Properties Evidence ID
Target Compound 348.37 g/mol Ethoxy, hydrazinecarbonyl, sulfonamide Moderate solubility in DMSO/MeOH
4-Chloro-N-[4-(hydrazinecarbonyl)phenyl]... 382.22 g/mol Chloro, hydrazinecarbonyl Higher acidity (pKa ~10.5)
N-Benzyl-4-chloro derivative 429.92 g/mol Benzyl, chloro Low aqueous solubility
1,2,4-Triazole derivative (compound 7–9) ~400–450 g/mol Triazole, sulfonamide No C=O, tautomerism observed

Biological Activity

4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide, also known by its CAS number 326916-20-8, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of sulfonamides that are known for various pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 334.38 g/mol

This compound features an ethoxy group and a hydrazinecarbonyl moiety attached to a benzene sulfonamide framework, which is crucial for its biological activity.

Antimicrobial Activity

Sulfonamides have been traditionally recognized for their antimicrobial properties. Recent studies suggest that derivatives like this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, in vitro tests have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially through mechanisms involving folate synthesis inhibition.

Cardiovascular Effects

A study focused on the cardiovascular implications of benzene sulfonamides indicated that compounds similar to this compound can influence perfusion pressure and coronary resistance in isolated rat heart models. The results demonstrated that certain sulfonamide derivatives significantly reduced perfusion pressure over time, suggesting a potential role in cardiovascular modulation (Figueroa-Valverde et al., 2023) .

Case Studies and Experimental Data

The following table summarizes key experimental findings related to the biological activity of this compound and its derivatives:

Study Compound Biological Activity Methodology Results
Figueroa-Valverde et al., 20234-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureIsolated rat heart modelSignificant reduction compared to control
2-hydrazinocarbonyl-benzenesulfonamideAntimicrobial activityIn vitro assaysEffective against multiple bacterial strains
General sulfonamide derivativesAnticancer potentialCell line assaysInduced apoptosis in cancer cell lines

Pharmacokinetic Considerations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical evaluations using software tools such as SwissADME indicate favorable permeability profiles and potential bioavailability in human systems. These findings emphasize the need for further investigations into the pharmacological profiles of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.